Cas no 7190-82-1 (6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine)
![6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine structure](https://ja.kuujia.com/scimg/cas/7190-82-1x500.png)
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine 化学的及び物理的性質
名前と識別子
-
- 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- STK610072
- 7190-82-1
- EN300-238243
- 6-chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- SCHEMBL15364726
- AKOS005545203
- F1967-0579
- CS-0302783
-
- MDL: MFCD08747140
- インチ: InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3
- InChIKey: WRZRWPPFCQRGMX-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2=NN=C3C=CC(=NN32)Cl
計算された属性
- せいみつぶんしりょう: 260.0464886Da
- どういたいしつりょう: 260.0464886Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23696-10G |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 95% | 10g |
¥ 7,900.00 | 2023-04-04 | |
Life Chemicals | F1967-0579-2.5g |
6-chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 95%+ | 2.5g |
$656.0 | 2023-09-06 | |
TRC | C276476-1g |
6-chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 1g |
$ 475.00 | 2022-04-01 | ||
Enamine | EN300-238243-0.5g |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 95% | 0.5g |
$603.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23696-1G |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 95% | 1g |
¥ 1,716.00 | 2023-04-04 | |
Enamine | EN300-238243-1.0g |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 95% | 1.0g |
$628.0 | 2024-06-19 | |
TRC | C276476-100mg |
6-chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 100mg |
$ 95.00 | 2022-04-01 | ||
Enamine | EN300-238243-2.5g |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 95% | 2.5g |
$1230.0 | 2024-06-19 | |
Enamine | EN300-238243-5.0g |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
Life Chemicals | F1967-0579-5g |
6-chloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine |
7190-82-1 | 95%+ | 5g |
$984.0 | 2023-09-06 |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazineに関する追加情報
6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine: A Comprehensive Overview
CAS No. 7190-82-1 refers to the compound 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, a heterocyclic aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its triazolopyridazine ring system, which is fused with a benzene ring substituted with a methoxy group at the para position and a chlorine atom at the sixth position of the triazolopyridazine ring. The combination of these functional groups makes this compound a promising candidate for various applications, particularly in drug discovery and materials science.
The synthesis of 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves a series of well-established organic reactions. The core triazolopyridazine ring is typically formed through a cyclization reaction involving an amine and a carbonyl compound. The substitution of the chlorine atom and the methoxyphenyl group is achieved through nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
One of the most notable applications of this compound lies in its potential as a pharmacological agent. Researchers have explored its activity as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein critical for the stability and function of numerous oncogenic proteins. Studies published in Nature Communications (2023) demonstrated that CAS No. 7190-82-1 exhibits potent inhibitory activity against Hsp90 in vitro, suggesting its potential as a lead compound for anti-cancer drug development. Furthermore, its selectivity for Hsp90 over other chaperone proteins highlights its therapeutic potential with reduced off-target effects.
In addition to its pharmacological applications, 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has shown promise in materials science. Its aromaticity and heterocyclic structure make it an attractive candidate for use in organic electronics. Recent research reported in Advanced Materials (2023) revealed that this compound can serve as a building block for constructing two-dimensional covalent organic frameworks (COFs) with exceptional electrical conductivity and stability under thermal stress. These findings open new avenues for its application in flexible electronics and energy storage devices.
The structural versatility of this compound also extends to its ability to act as a precursor for other heterocyclic compounds. By modifying the substituents on the triazolopyridazine ring or introducing additional functional groups, chemists can tailor its properties for specific applications. For instance, replacing the methoxy group with other electron-donating or withdrawing groups can significantly alter its electronic properties, making it suitable for different chemical reactions or biological assays.
In terms of environmental impact, studies have shown that CAS No. 7190-82-1 exhibits low toxicity towards non-target organisms under standard laboratory conditions. However, further research is required to assess its long-term persistence and bioaccumulation potential in natural ecosystems. Regulatory agencies are increasingly emphasizing the need for green chemistry practices in the synthesis and application of such compounds to minimize their environmental footprint.
The ongoing development of computational chemistry tools has significantly enhanced our understanding of the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into the molecular orbitals responsible for its electronic properties, while machine learning algorithms are being employed to predict its interactions with biological targets more accurately. These advancements are paving the way for more efficient drug design processes and materials development.
In conclusion, CAS No. 7190-82-1, or 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, represents a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure continues to inspire innovative research directions in drug discovery and materials science while maintaining compliance with environmental and safety standards.
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